molecular formula C6H16N2 B085531 N,N'-Diethylethylenediamine CAS No. 111-74-0

N,N'-Diethylethylenediamine

Cat. No. B085531
CAS RN: 111-74-0
M. Wt: 116.2 g/mol
InChI Key: CJKRXEBLWJVYJD-UHFFFAOYSA-N
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Patent
US04767860

Procedure details

To 10.0 g (69.0 mmoles) of 40 percent glyoxal and 200 ml of distilled water is rapidly added 8.0 g (69.0 mmoles) of N,N'-diethylethylenediamine. The solution is heated rapidly to reflux and heating maintained for 5 minutes. The dark brown solution is allowed to cool to room temperature and is then evaporated at 60° C. under water pump vacuum to a viscous brown oil. The oil is distilled in a short path distillation apparatus to yield 10 g (93 percent yield) of 1,4-diethylpiperazin-2-one in the form of a yellow oil. Purity is greater than 99 percent by capillary gas chromatograph.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=[O:2].[CH2:5]([NH:7][CH2:8][CH2:9][NH:10][CH2:11][CH3:12])[CH3:6]>O>[CH2:5]([N:7]1[CH2:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:3][C:1]1=[O:2])[CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)NCCNCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated rapidly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is then evaporated at 60° C. under water
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled in a short path distillation apparatus

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(CN(CC1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.